BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including functionalization, protection of functional groups, and the formation of carbon-carbon or carbon-heteroatom bonds. For example, compounds like BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE could be synthesized through reactions involving the esterification of glutaric acid with appropriate alcohols, followed by the introduction of the decane-1,10-diyl moiety. This approach mirrors the synthesis of related compounds where esterification and subsequent functionalization steps are key (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Molecular Structure Analysis
The molecular structure of such a compound is characterized by its long alkyl chains and the central ester linkages derived from glutaric acid. Techniques like X-ray crystallography and NMR spectroscopy are crucial in elucidating the structure, as they provide detailed information about the arrangement of atoms within the molecule and the configuration of the ester linkages (S. Nygaard, A. Flood, J. Jeppesen, & A. Bond, 2006).
Chemical Reactions and Properties
The chemical reactivity of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE would be influenced by the ester groups and the alkyl chains. Ester groups can undergo hydrolysis, aminolysis, and reduction reactions, making them versatile functional groups in organic synthesis. The presence of long alkyl chains could affect the solubility and phase behavior of the compound, impacting its applications in formulations and material science (Ian H. M. Wallace & T. Chan, 1983).
Scientific Research Applications
Sodium Concentration Measurement in Human Blood Plasma
- Summary of Application : This compound is used for the preparation of optode membranes, which are sodium selective . These membranes are primarily used for the characterization of total sodium concentration in human blood plasma .
- Methods of Application : The compound is used to prepare optode membranes. These membranes are then used in a device that measures the total sodium concentration in human blood plasma .
- Results or Outcomes : The use of these optode membranes allows for accurate measurement of sodium concentration in human blood plasma .
Potentiometric Determination of NAD(P)H Coenzymes
- Summary of Application : This compound is also used for the preparation of nitrite-selective membrane electrodes . These electrodes are used for the potentiometric determination of NAD(P)H coenzymes .
- Methods of Application : The compound is used to prepare nitrite-selective membrane electrodes. These electrodes are then used in a device that measures the concentration of NAD(P)H coenzymes .
- Results or Outcomes : The use of these nitrite-selective membrane electrodes allows for accurate measurement of NAD(P)H coenzymes .
Safety And Hazards
Bis(1-butylpentyl)decane-1,10-diyl diglutarate is classified under storage class code 10, which refers to combustible liquids5. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye7. Use of personal protective equipment and chemical impermeable gloves is advised7. It is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation8.
Future Directions
Bis(1-butylpentyl)decane-1,10-diyl diglutarate has potential applications in the medical field, particularly in the measurement of total sodium concentration in human blood plasma123. It can also be used for the potentiometric determination of NAD(P)H coenzymes2. Further research and development can explore its other potential applications.
properties
IUPAC Name |
5-O-nonan-5-yl 1-O-[10-(5-nonan-5-yloxy-5-oxopentanoyl)oxydecyl] pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O8/c1-5-9-23-33(24-10-6-2)45-37(41)29-21-27-35(39)43-31-19-17-15-13-14-16-18-20-32-44-36(40)28-22-30-38(42)46-34(25-11-7-3)26-12-8-4/h33-34H,5-32H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEJKGTZDCFBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-butylpentyl)decane-1,10-diyl diglutarate |
Citations
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